4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a phenoxymethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired triazole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated triazoles, substituted triazoles.
Scientific Research Applications
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-ethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl and phenoxymethyl groups enhances its reactivity and potential for forming stable complexes with metal ions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-(3-methoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-15-9-5-6-13(10-15)11-18-21-16(19-20-17(21)24)12-23-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24)/b18-11+ |
InChI Key |
HHEOHQUQQYXISD-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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